molecular formula C7H11ClN2O3 B13509171 Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride

Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride

Cat. No.: B13509171
M. Wt: 206.63 g/mol
InChI Key: FZVNGDNNTQIEBI-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable dipolarophile under microwave conditions to obtain ester-functionalized oxazoles . The aminomethyl group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its oxazole ring, which imparts distinct chemical and biological properties compared to other heterocyclic compounds.

Properties

Molecular Formula

C7H11ClN2O3

Molecular Weight

206.63 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H10N2O3.ClH/c1-2-11-7(10)5-4-12-6(3-8)9-5;/h4H,2-3,8H2,1H3;1H

InChI Key

FZVNGDNNTQIEBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)CN.Cl

Origin of Product

United States

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